2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one
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Overview
Description
2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form 1H-benzotriazole.
Piperidine Functionalization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzotriazole intermediate.
Cyclopropylpyridazinone Formation: The final step involves the formation of the pyridazinone core by cyclization of the intermediate with a cyclopropyl-containing reagent under specific conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Chemical Biology: The compound serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the piperidine and pyridazinone rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-methylpyridazin-3-one
- 2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Uniqueness
2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18-6-5-15(12-1-2-12)22-25(18)14-7-9-24(10-8-14)19(27)13-3-4-16-17(11-13)21-23-20-16/h3-6,11-12,14H,1-2,7-10H2,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOAMABXDKSZTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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